molecular formula C21H25N3O4S2 B2666012 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2097884-15-4

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2666012
M. Wt: 447.57
InChI Key: MDKQGUFZHJPLML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C21H25N3O4S2 and its molecular weight is 447.57. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthetic Chemistry Applications

The compound's relevance in synthetic chemistry is highlighted by research on similar sulfonamide derivatives, indicating its potential utility in the development of novel organic structural units. For instance, sulfonamide/alcohol-tethered alkylidenecyclopropanes have undergone rhodium-catalyzed, substrate-controlled selective C-C bond activation, leading to the production of benzo[c]azepine/oxepines, dihydronaphthalen-1-amines, and conjugated dienes, which are pivotal in constructing various useful compounds through epoxidation and aromatization processes (Kai Chen et al., 2016).

Biological Screening and Antimicrobial Activity

Sulfonamides, including compounds with similar structures, have been extensively studied for their antimicrobial and antiproliferative properties. Derivatives of N-ethyl-N-methylbenzenesulfonamide have shown significant cytotoxic activity against various human cell lines, highlighting their potential in cancer research and treatment. Molecular docking studies further elucidate their mode of action as inhibitors against specific enzymes, offering insights into their antimicrobial efficacy (Shimaa M. Abd El-Gilil, 2019).

Molecular Docking and Enzyme Inhibition

The compound's structural complexity suggests its applicability in molecular docking studies aimed at identifying inhibitors for specific enzymes. This application is vital in drug discovery, where understanding the interaction between potential therapeutic compounds and target enzymes can lead to the development of treatments for various diseases. Similar sulfonamide derivatives have been synthesized and assessed for selective retinoid X receptor (RXR) agonism, indicating the potential of such compounds in therapeutic applications (Michael C. Heck et al., 2016).

properties

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4S2/c25-29(26,19-12-9-16-5-1-2-6-17(16)15-19)22-13-14-23-20-7-3-4-8-21(20)24(18-10-11-18)30(23,27)28/h3-4,7-9,12,15,18,22H,1-2,5-6,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKQGUFZHJPLML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C4=CC=CC=C4N(S3(=O)=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

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